Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
CAS No.: 1227664-25-6
Cat. No.: VC4902841
Molecular Formula: C13H19BO4S
Molecular Weight: 282.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227664-25-6 |
|---|---|
| Molecular Formula | C13H19BO4S |
| Molecular Weight | 282.16 |
| IUPAC Name | methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C13H19BO4S/c1-8-7-9(11(15)16-6)19-10(8)14-17-12(2,3)13(4,5)18-14/h7H,1-6H3 |
| Standard InChI Key | XTXMAAXJLZVVRQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C(=O)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key functional groups:
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Thiophene ring: A five-membered aromatic heterocycle containing sulfur, substituted at the 4-position with a methyl group and at the 5-position with a dioxaborolan moiety.
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Methyl carboxylate: Located at the 2-position of the thiophene ring, this ester group enhances solubility in organic solvents.
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Dioxaborolan group: A pinacol-derived boronic ester that facilitates participation in Suzuki-Miyaura cross-coupling reactions.
The IUPAC name, methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, systematically describes these substituents. The canonical SMILES string, B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C(=O)OC)C, encodes its connectivity.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.16 g/mol |
| CAS Number | 1227664-25-6 |
| Solubility | Not publicly available |
The compound’s boronic ester group confers stability under ambient conditions, while the thiophene ring contributes to its aromatic reactivity. Comparative analysis with the structurally similar methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS: 709648-80-6) reveals that the absence of the 4-methyl group reduces its molecular weight to 268.14 g/mol .
Synthesis and Characterization
Analytical Characterization
Key techniques for verifying structure and purity include:
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Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and integration ratios.
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Infrared Spectroscopy (IR): Peaks at ~1700 cm indicate the ester carbonyl group.
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Mass Spectrometry (MS): Molecular ion peaks at m/z 282.16 validate the molecular weight.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronic ester group enables it to act as a coupling partner in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. This reaction is pivotal in synthesizing biaryl structures found in pharmaceuticals like anticancer agents and OLED materials.
Pharmaceutical Intermediate
Its thiophene core is a common motif in drug design, contributing to molecules with anti-inflammatory and antiviral activities. The methyl and ester groups offer sites for further functionalization, enhancing drug-likeness.
Materials Science
In organic electronics, thiophene derivatives serve as conductive polymers. The boronic ester moiety allows modular incorporation into π-conjugated systems for optoelectronic devices.
Comparative Analysis with Related Compounds
The additional methyl group in the target compound increases molecular weight by 14.02 g/mol and may enhance steric hindrance, affecting reactivity in cross-coupling reactions .
Future Research Directions
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Synthetic Optimization: Develop scalable, cost-effective routes using green chemistry principles.
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Application Exploration: Investigate roles in medicinal chemistry (e.g., protease inhibitors) and energy storage (e.g., battery electrolytes).
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Safety Profiling: Conduct in vitro and in vivo toxicity studies to establish handling guidelines.
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